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Compound of Interest

Compound Name: 1-Bromononafluorobutane

cat. No.: 81268199

1-Bromononafluorobutane, also known as perfluorobutyl bromide, is a halogenated alkane
with the chemical formula CaBrFos. Its structure consists of a four-carbon chain where all
hydrogen atoms have been replaced by fluorine, with a bromine atom at one terminus. This
high degree of fluorination imparts unique and valuable properties, including high density, low
surface tension, and significant chemical and thermal stability[1][2]. The presence of a reactive
carbon-bromine bond on an otherwise inert perfluoroalkyl chain makes it an essential reagent
for introducing the nonafluorobutyl (CaF9) group into a wide range of molecular architectures[1].

The CaFo moiety is of significant interest in drug development and materials science. In
medicinal chemistry, its incorporation can profoundly alter a molecule's pharmacokinetic profile
by enhancing metabolic stability, modulating lipophilicity, and improving bioavailability[3][4][5].
The strong electron-withdrawing nature of the perfluoroalkyl group can also influence the
acidity or basicity of nearby functional groups, impacting target binding interactions[6].

This guide serves as a technical resource, consolidating critical data and providing expert
interpretation to facilitate the effective use of 1-Bromononafluorobutane in research and
development.

Core Physicochemical Properties

A summary of the key physical and chemical properties of 1-Bromononafluorobutane is
presented in Table 1. Its high density and volatility are characteristic of short-chain
perfluorinated compounds.
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Property Value Source(s)
CAS Number 375-48-4 [3]
Molecular Formula CaBrFo [3]
Molecular Weight 298.93 g/mol [3]
Appearance Clear, colorless liquid [1]

Boiling Point 43-44 °C [1][2]
Density 1.904 g/mL at 20 °C [1112]
Chemical Structure CF3-CF2-CF2-CF2-Br

Synthesis Methodologies

While specific, peer-reviewed laboratory preparations for 1-Bromononafluorobutane are not
widely published, its synthesis can be confidently inferred from established industrial methods
for analogous perfluoroalkyl bromides. The following protocols are based on these proven
methodologies and represent the most probable routes for its preparation.

Protocol 1: Gas-Phase Bromination of 1-
Hydrononafluorobutane

This method is analogous to the industrial synthesis of n-perfluorooctyl bromide and relies on a
high-temperature, gas-phase, free-radical halogenation reaction[7][3].

Reaction: CaFoH + Br2 — CaF9oBr + HBr

Step-by-Step Methodology:

o Apparatus Setup: A tubular reactor, typically made of a corrosion-resistant alloy (e.g., Inconel
or Hastelloy), is packed with an inert material to ensure efficient heat transfer. The reactor is
situated within a high-temperature furnace.

o Reagent Preparation: A feed stream of 1-hydrononafluorobutane (C4F9H) gas and a separate
feed stream of bromine (Brz) vapor are prepared. An inert carrier gas, such as nitrogen, may
be used as a diluent to control reaction kinetics[7].
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e Reaction Execution: The gaseous reactants are introduced into the pre-heated reactor. The
key parameters are:

o Temperature: 450 °C to 520 °C (Optimal range is typically 470-510 °C)[7][8].

o Molar Ratio: Br2 / CaF9oH ratio is maintained between 0.5 and 2.5[7].

o Contact Time: 5 to 60 seconds][7].

e Product Collection & Purification: The gaseous effluent from the reactor is passed through a
series of condensers. The initial condenser, cooled with water, will liquefy the CaFoBr product
and any unreacted CaFoH. Subsequent cold traps can capture any remaining volatile
components.

o Work-up: The condensed liquid is washed with an agqueous solution of a reducing agent
(e.g., sodium bisulfite) to remove unreacted bromine, followed by washing with water and
drying over an anhydrous agent (e.g., MgSOa).

 Final Purification: Fractional distillation is employed to separate the final 1-
Bromononafluorobutane product from any remaining starting material or byproducts.

Causality and Expertise: The high temperatures are necessary to initiate the homolytic
cleavage of bromine (Br2 — 2 Bre), generating the bromine radicals required for the free-radical
chain reaction. The perfluoroalkyl chain is exceptionally stable under these conditions. This
method avoids the formation of toxic byproducts like perfluoroisobutylene (PFIB), which can be
a concern in other fluorination/bromination routes, making the product suitable for high-purity
applications, including medical precursors|[7].
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Figure 1: Free-radical chain mechanism for gas-phase bromination.

Protocol 2: Halogen Exchange from 1-
lodononafluorobutane

This method involves the displacement of iodine from a perfluoroalkyl iodide using a bromide
salt, often with a copper catalyst. This is a common transformation in organofluorine
chemistry[9].

Reaction: CaFol + CuBr — CaF9Br + Cul
Step-by-Step Methodology:

o Reagent Preparation: In a sealed, heavy-walled glass reaction vessel (bomb tube), finely
ground, anhydrous copper(l) bromide (CuBr) is added.

o Reaction Setup: The vessel is purged with an inert gas (e.g., Argon or Nitrogen). 1-
lodononafluorobutane (CaFol) is then added. A molar excess of CuBr (e.g., 3 equivalents) is
typically used to drive the reaction to completion[9].

o Reaction Execution: The vessel is securely sealed and heated in an oven or heating mantle
with vigorous shaking or stirring.
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o Temperature: 240 °C to 250 °C[9].

o Time: 48-50 hours[9].

e Product Isolation: After cooling, the reaction vessel is carefully opened. The volatile product
is isolated directly from the reaction solids by vacuum distillation, collecting the distillate in a
cold trap.

« Purification: The collected distillate can be further purified by fractional distillation if
necessary to remove any unreacted CaFol.

Causality and Expertise: This is a Finkelstein-type halogen exchange reaction. Perfluoroalkyl
iodides are more reactive than their bromide counterparts, making the substitution
thermodynamically favorable. The use of a sealed vessel is critical due to the volatility of the
reactants and products at the high temperatures required for the reaction. Anhydrous
conditions are essential to prevent side reactions.

Reactivity and Synthetic Applications

The synthetic utility of 1-Bromononafluorobutane stems from the polarity and relative
weakness of the C-Br bond compared to the C-F bonds. The strong electron-withdrawing effect
of the CaFo group makes the a-carbon electron-deficient and susceptible to nucleophilic attack,
while also facilitating the formation of perfluoroalkyl radicals or organometallic species.

Formation of Perfluoroalkyl Grignard Reagents

Perfluoroalkyl Grignard reagents are valuable intermediates, though their preparation and
stability can be challenging compared to conventional Grignard reagents[10]. They typically
require a metal-halogen exchange reaction rather than direct insertion of magnesium.

Reaction: CaFoBr + i-PrMgCl - CaFoaMgCI + i-PrBr
Step-by-Step Methodology:

o Apparatus: All glassware must be rigorously dried, and the reaction must be conducted
under a strictly inert atmosphere (Argon or Nitrogen).
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o Execution: A solution of 1-Bromononafluorobutane in an anhydrous ether solvent (e.g.,
diethyl ether or THF) is cooled to a low temperature (typically -78 °C).

e A solution of a hydrocarbon Grignard reagent, such as isopropylmagnesium chloride (i-
PrMgCl), is added dropwise to the cooled solution.

e The resulting CaFoaMgCl reagent is not isolated but used immediately in subsequent
reactions with electrophiles (e.g., aldehydes, ketones, CO2)[10][11].

Causality and Expertise: Direct insertion of magnesium into the C-Br bond is often inefficient for
perfluoroalkyl bromides. The metal-halogen exchange with a more basic Grignard reagent (like
i-PrMgCl) is a more reliable method. The low temperature is critical to prevent the
decomposition of the perfluoroalkyl Grignard reagent, which can readily undergo a- or 3-
elimination.

+ iPrMgCl

E—Bromononaﬂuorobutane - iPrBr, THF, -78°C

C4F9MgCI
(Perfluorobutyl Grignard)

w‘

Perfluoroalkylated
Product

Chloride

Csopropylmagnesium

Electrophile
(e.g., R2C=0, C0O2)

Click to download full resolution via product page

Figure 2: Workflow for the formation and use of perfluorobutyl Grignard reagents.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions are a powerful tool for forming C-C bonds and introducing
perfluoroalkyl groups onto various substrates, including aromatic and alkynyl systems[1][12]
[13].

Example Reaction: Perfluoroalkylation of an Aryl lodide Ar-1 + CaFsBr — Ar-CaFo

Step-by-Step Methodology (Illustrative):
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e Reaction Setup: In an inert atmosphere glovebox or Schlenk line, a reaction vessel is
charged with a copper(l) salt (e.g., CuCl), a ligand (e.g., 1,10-phenanthroline), the aryl iodide
substrate, and a suitable solvent (e.g., DMPU)[5].

o Reagent Addition: 1-Bromononafluorobutane is added, followed by a base if required for
the specific mechanism (e.g., for deprotonation of a 1H-perfluoroalkane precursor)[5].

o Execution: The reaction mixture is heated to the required temperature (e.g., 60-120 °C) and
stirred for several hours until completion is indicated by TLC or GC-MS analysis.

o Work-up: The reaction is cooled, diluted with an organic solvent, and washed with aqueous
ammonium chloride and brine. The organic layer is dried and concentrated.

 Purification: The crude product is purified by column chromatography to yield the
perfluoroalkylated arene.

Causality and Expertise: The copper catalyst facilitates the cross-coupling through a series of
oxidative addition and reductive elimination steps. The choice of ligand is crucial for stabilizing
the copper intermediates and promoting the desired reaction pathway. These methods provide
a direct route to incorporating the CaFo group, which is often more efficient and functional-
group tolerant than multi-step classical methods.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of 1-
Bromononafluorobutane. The following sections describe the expected analytical data and a
robust protocol for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for assessing the purity and confirming the molecular weight
of this volatile compound.

Recommended Analytical Protocol:

¢ Instrumentation: An Agilent 7890 GC coupled with a 7010 triple quadrupole mass
spectrometer, or equivalent[12].
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e Column: Agilent DB-624MS (30 m x 0.25 mm, 1.4 pm film) or similar mid-polarity column
suitable for volatile halogenated compounds[1][12].

e Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

¢ Injection: 1 L of a dilute solution (e.g., in ethyl acetate or 1,1,2-trichlorotrifluoroethane) using
a split injection mode (e.g., 50:1 split ratio)[1]. Injector temperature: 250 °C.

e Oven Program:
o Initial temperature: 40 °C, hold for 3 minutes.
o Ramp: 10 °C/min to 150 °C.
o Hold for 2 minutes.
e Mass Spectrometer:
o lonization Mode: Electron Impact (El) at 70 eV.

o Acquisition Mode: Full Scan (m/z 40-350) for identification and Selected lon Monitoring
(SIM) for quantification[1][5].

o Transfer Line Temperature: 280 °C.
o lon Source Temperature: 230 °C.
Expected Mass Spectrum Interpretation:

e Molecular lon (M*): A characteristic pair of peaks will be observed for the molecular ion due
to the natural abundance of bromine isotopes (7°Br = 50.7%, 8!Br = 49.3%). Expect to see
peaks at m/z 298 ([CaF9o7°Br]*) and m/z 300 ([CaF<81Br]*) in a roughly 1:1 intensity ratio[14]
[15][16]. The absence or weakness of these peaks is common due to facile fragmentation.

e Key Fragments:

o [M - Br]*: Aprominent peak at m/z 219, corresponding to the loss of the bromine atom,
forming the stable [CaFo]* cation. This is often the base peak.
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o [CsF7]*: A peak at m/z 169, resulting from the cleavage of a C-C bond.

o [CzFs]*: A peak at m/z 119.

o [CFs]*: Astrong peak at m/z 69.

origin
/z Relative Intensity
X_axis y_axis p69_base pl19_base pl69_base p219_base p298_base p300_base
[CF3+ [C2FS5]+ [C3F7]+ [C4F9]+ [M]+ (79Br) [M+2]+ (81Br)

(Base Peak)

Click to download full resolution via product page

Figure 3: Predicted El Mass Spectrum fragmentation pattern for CaFoBr.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation. As there are no protons, *H NMR is not
applicable. °F and 3C NMR are the key techniques.

Predicted *°F NMR Spectrum (Referenced to CFCls at O ppm): The spectrum will show four
distinct signals corresponding to the four chemically non-equivalent fluorine environments.

e -CF2Br (a-position): Expected around -60 to -70 ppm. This signal will appear as a triplet due
to coupling with the adjacent CFz group (2JFF).

e -CF2- (B-position): Expected around -122 to -126 ppm. This signal will be a complex multiplet
(triplet of triplets or quintet) due to coupling with both the a-CFz and y-CFz groups.

e -CF2- (y-position): Expected around -124 to -128 ppm. This signal will appear as a multiplet
(quartet or triplet of triplets) due to coupling with the B-CFz and terminal CFs groups.
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e -CFs (&-position): Expected around -81 to -85 ppm. This signal will appear as a triplet due to
coupling with the adjacent y-CF2z group ((JFF).

Causality and Expertise: The chemical shifts are influenced by shielding/deshielding effects.
The terminal -CFs group is typically the most shielded (furthest upfield after the a-carbon),
while the -CF2Br group is significantly deshielded (downfield) by the bromine atom[4][17]. The
splitting patterns arise from through-bond scalar coupling (J-coupling) between adjacent
fluorine nuclei (typically 2JFF > 3JFF).

Predicted 3C NMR Spectrum: The spectrum will show four signals, all split into complex
multiplets due to strong one-bond and two-bond C-F coupling (XJCF and 2JCF).

o CF2Br: Expected around 95-110 ppm, appearing as a triplet due to *JCF coupling.
o CF2 groups: Expected in the range of 105-120 ppm, appearing as complex triplets.

o CF3: Expected around 115-125 ppm, appearing as a quartet due to *JCF coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by very strong C-F stretching absorptions.

o C-F Stretch: A series of very strong, broad absorption bands in the region of 1100-1300
cm~1, This is the most characteristic feature of any perfluorinated compound.

o C-Br Stretch: A weaker absorption in the fingerprint region, expected around 550-750 cm~1.

o Absence of C-H: Notably, there will be a complete absence of C-H stretching bands around
2850-3000 cm™1,

Safety, Handling, and Disposal
As a professional in a research environment, adherence to strict safety protocols is paramount.
5.1. Hazard Identification 1-Bromononafluorobutane is classified as a hazardous substance.

e GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335)[3].
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» Signal Word: Warning[3].
5.2. Safe Handling Protocol

o Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid
inhalation of vapors.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are
compatible with halogenated organic compounds.

o Respiratory Protection: Not typically required when used in a fume hood. If there is a risk
of exposure outside of a hood, use a respirator with an appropriate organic vapor
cartridge.

o General Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash
hands thoroughly after handling. Keep away from heat and open flames.

5.3. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away
from incompatible materials such as strong oxidizing agents.

5.4. Disposal 1-Bromononafluorobutane is a per- and polyfluoroalkyl substance (PFAS).
Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

o Current EPA Guidance: The EPA's interim guidance on PFAS disposal suggests that
permitted hazardous waste landfills or thermal treatment (incineration) under specific
conditions are currently viable options.

e Procedure: Collect waste material in a designated, labeled, and sealed container. Do not
dispose of it down the drain. Arrange for pickup by a licensed hazardous waste disposal
company.

Conclusion
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1-Bromononafluorobutane (CAS 375-48-4) is a specialized reagent with significant potential
in advanced organic synthesis, particularly for applications in drug discovery and material
science. Its value lies in its ability to efficiently deliver the robust and influential nonafluorobutyl
group into target molecules. Understanding its synthesis, reactivity, and analytical profile is key
to leveraging its unique properties. This guide provides the foundational knowledge and
practical protocols necessary for scientists to confidently and safely incorporate this powerful
building block into their research and development workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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